molecular formula C21H19NO3 B11026500 N-(2-methoxybenzyl)-2-phenoxybenzamide

N-(2-methoxybenzyl)-2-phenoxybenzamide

Cat. No.: B11026500
M. Wt: 333.4 g/mol
InChI Key: OVGACPKUUQQBHM-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-phenoxybenzamide is a synthetic benzamide derivative characterized by a methoxy-substituted benzyl group at the nitrogen position and a phenoxy substituent at the ortho position of the benzamide ring. Benzamide derivatives are widely studied for their pharmacological, fluorescent, and catalytic properties, with substituents like methoxy, phenoxy, and halogens significantly influencing their behavior .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-phenoxybenzamide

InChI

InChI=1S/C21H19NO3/c1-24-19-13-7-5-9-16(19)15-22-21(23)18-12-6-8-14-20(18)25-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,22,23)

InChI Key

OVGACPKUUQQBHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-phenoxybenzamide typically involves the following steps:

    Formation of 2-phenoxybenzoic acid: This can be achieved by reacting phenol with 2-chlorobenzoic acid in the presence of a base such as potassium carbonate.

    Conversion to 2-phenoxybenzoyl chloride: The 2-phenoxybenzoic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation: The final step involves the reaction of 2-phenoxybenzoyl chloride with 2-methoxybenzylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Formation of N-(2-methoxybenzyl)-2-aminobenzene.

    Substitution: Replacement of the phenoxy group with other nucleophiles.

Scientific Research Applications

N-(2-methoxybenzyl)-2-phenoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the development of new materials with desired properties.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-2-phenoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methoxybenzyl and phenoxy groups can influence the compound’s binding affinity and specificity towards these targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Methoxy Groups : Enhance electron-donating capacity, improving stability and fluorescence in compounds like N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .
  • Halogens (Cl, Br) : Improve lipophilicity and bioactivity, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .

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